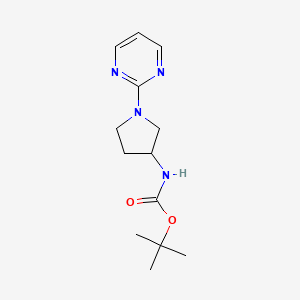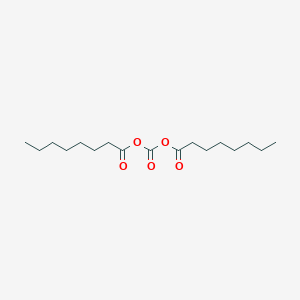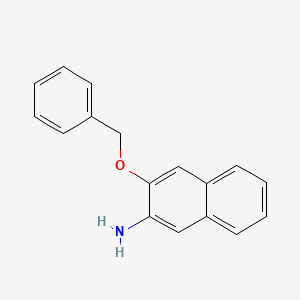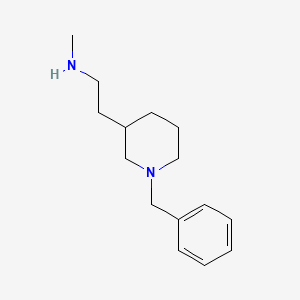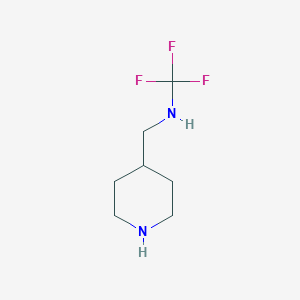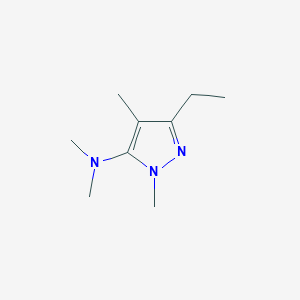
(3-(Trifluoromethyl)biphenyl-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trifluoromethyl)biphenyl-4-yl)methanol is a chemical compound with the molecular formula C14H11F3O It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position of one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)biphenyl-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives followed by the introduction of a methanol group. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the biphenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions
(3-(Trifluoromethyl)biphenyl-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)biphenyl-4-yl)aldehyde or (3-(Trifluoromethyl)biphenyl-4-yl)carboxylic acid .
科学研究应用
(3-(Trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-(Trifluoromethyl)biphenyl-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)biphenyl-4-yl)amine
Uniqueness
Compared to similar compounds, (3-(Trifluoromethyl)biphenyl-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C14H11F3O |
|---|---|
分子量 |
252.23 g/mol |
IUPAC 名称 |
[4-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI 键 |
LQZKVYPNHFEURR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


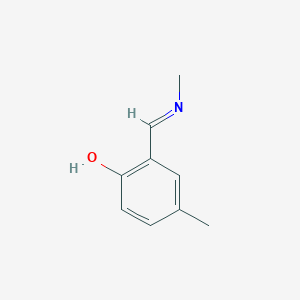

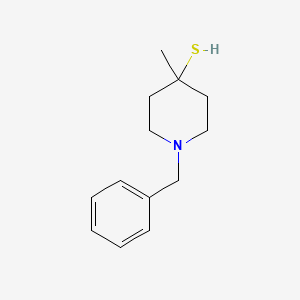

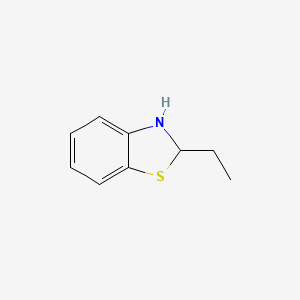
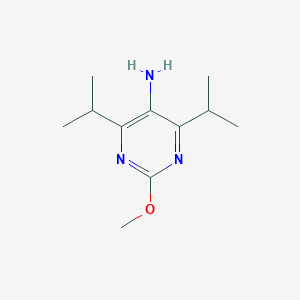
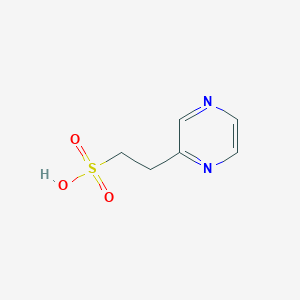
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
